molecular formula C24H21N5O4 B2899808 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-3-nitrophenyl)urea CAS No. 1796920-22-3

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-3-nitrophenyl)urea

Cat. No.: B2899808
CAS No.: 1796920-22-3
M. Wt: 443.463
InChI Key: IZNKSVQXZOAISE-JOCHJYFZSA-N
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Description

“1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-3-nitrophenyl)urea” is a complex organic compound that belongs to the class of diazepines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Properties

IUPAC Name

1-(2-methyl-3-nitrophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c1-15-18(12-8-14-19(15)29(32)33)25-24(31)27-22-23(30)28(2)20-13-7-6-11-17(20)21(26-22)16-9-4-3-5-10-16/h3-14,22H,1-2H3,(H2,25,27,31)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNKSVQXZOAISE-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-3-nitrophenyl)urea” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the diazepine ring: This could involve the cyclization of a suitable precursor, such as a diketone or diamine, under acidic or basic conditions.

    Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the urea moiety: This could be achieved by reacting the diazepine intermediate with an isocyanate or a carbamoyl chloride.

    Nitration of the aromatic ring: This step would typically involve the use of a nitrating agent such as nitric acid or a nitrate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the phenyl ring.

    Reduction: Reduction of the nitro group to an amine could be a significant reaction, potentially altering the compound’s biological activity.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation could be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents might be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound could be investigated for its potential as a pharmaceutical agent. Diazepines are known for their activity on the central nervous system, and this compound might exhibit similar properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. It might act as an anxiolytic, sedative, or anticonvulsant, similar to other diazepines.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-3-nitrophenyl)urea” would depend on its specific biological target. It might interact with neurotransmitter receptors in the brain, modulating their activity and producing sedative or anxiolytic effects. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepine with anxiolytic and sedative properties.

    Clonazepam: Another diazepine used as an anticonvulsant and anxiolytic.

    Nitrazepam: A diazepine with hypnotic and sedative effects.

Uniqueness

“1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-3-nitrophenyl)urea” is unique due to its specific substitution pattern and the presence of both a nitro group and a urea moiety. These features might confer distinct chemical and biological properties compared to other diazepines.

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